Lipophilicity (LogP) Advantage Over Des-Chloro Analog
The target compound exhibits a computed logP of 3.44, representing a +0.65 log unit increase in lipophilicity relative to the des-chloro analog methyl 1,2-dimethyl-4-phenyl-1H-pyrrole-3-carboxylate (logP 2.79) . This difference arises from the 4-chloro substitution on the phenyl ring and can be critical for membrane permeability or non-polar solvent solubility in synthetic applications.
| Evidence Dimension | LogP (partition coefficient) |
|---|---|
| Target Compound Data | 3.44 |
| Comparator Or Baseline | Methyl 1,2-dimethyl-4-phenyl-1H-pyrrole-3-carboxylate (CAS 117648-80-3): LogP 2.79 |
| Quantified Difference | +0.65 logP units |
| Conditions | Computed values; target from Chemscene, comparator from Chem960 |
Why This Matters
A 0.65 logP difference can translate to approximately 4.5-fold higher partition into organic phases, directly impacting extraction efficiency and biological membrane permeability in drug discovery.
